

Application Notes and Protocols for the Characterization of MF59 Emulsions

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Compound of Interest

Compound Name: MF-592

Cat. No.: B15581924

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Introduction

MF59® is a proprietary oil-in-water emulsion adjuvant used in several human vaccines to enhance the immune response to antigens.[1][2] It is composed of squalene oil (4.3% w/v), stabilized by the non-ionic surfactants polysorbate 80 (Tween 80) and sorbitan trioleate (Span 85) in a citrate buffer.[2][3] The efficacy and safety of MF59 are critically dependent on its physicochemical properties. Therefore, thorough characterization of the emulsion is essential for formulation development, quality control, and regulatory approval.

These application notes provide detailed protocols for the key techniques used to characterize MF59 and similar oil-in-water nanoemulsions, including particle size and distribution, zeta potential, morphology, encapsulation efficiency (for antigen-loaded emulsions), and in vitro release studies.

Key Physicochemical Characterization Parameters

A comprehensive characterization of MF59 emulsions involves the evaluation of several key parameters.[4] The typical values for MF59 serve as a benchmark for quality control and stability assessment.

Parameter	Technique	Typical Value for MF59	Reference
Mean Particle Size (Z-average)	Dynamic Light Scattering (DLS)	~160 nm	[5][6]
Polydispersity Index (PDI)	Dynamic Light Scattering (DLS)	< 0.2	[7]
Zeta Potential	Electrophoretic Light Scattering (ELS)	-23 to -39 mV	[7][8]
Morphology	Transmission Electron Microscopy (TEM)	Spherical droplets	[9][10]

Experimental Protocols

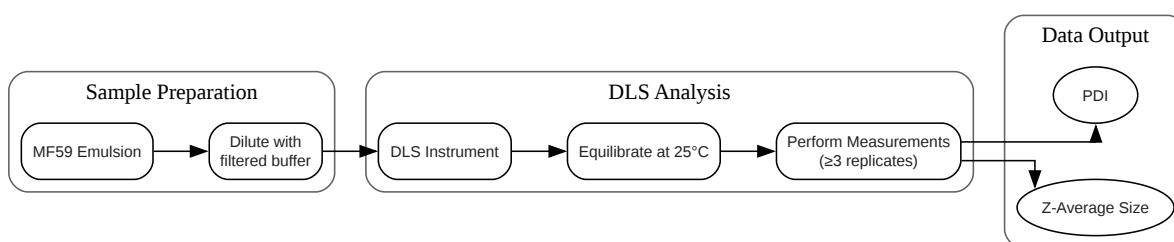
Particle Size and Polydispersity Index (PDI) Analysis

Principle: Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), measures the fluctuations in scattered light intensity due to the Brownian motion of particles.[4] The rate of these fluctuations is related to the particle size through the Stokes-Einstein equation. PDI is a measure of the width of the particle size distribution.

Protocol:

- Sample Preparation:
 - Dilute the MF59 emulsion with filtered (0.22 μ m) deionized water or 10 mM citrate buffer (pH 6.5) to a suitable concentration to avoid multiple scattering effects. Serial dilutions should be performed until a concentration-independent size is obtained.[4]
- Instrument Setup:
 - Use a calibrated DLS instrument.
 - Set the measurement temperature to 25°C.
 - Equilibrate the sample in the instrument for at least 2 minutes before measurement.

- Data Acquisition:
 - Perform at least three independent measurements for each sample.
 - Record the Z-average diameter (mean particle size) and the Polydispersity Index (PDI).



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Figure 1. Workflow for particle size and PDI analysis using DLS.

Zeta Potential Measurement

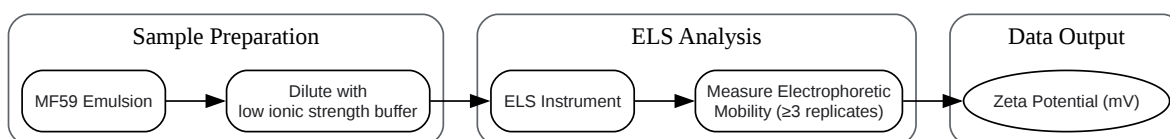
Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of emulsion stability. It is determined by measuring the electrophoretic mobility of the droplets in an applied electric field.

[11]

Protocol:

- Sample Preparation:
 - Dilute the MF59 emulsion with filtered (0.22 μm) 10 mM NaCl or a suitable low ionic strength buffer to ensure sufficient conductivity for the measurement.
- Instrument Setup:
 - Use an instrument capable of electrophoretic light scattering (ELS).

- Use appropriate folded capillary cells.
- Set the measurement temperature to 25°C.
- Data Acquisition:
 - Perform at least three independent measurements.
 - The instrument software will calculate the zeta potential from the measured electrophoretic mobility using the Henry equation.^[11]



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Figure 2. Workflow for zeta potential measurement.

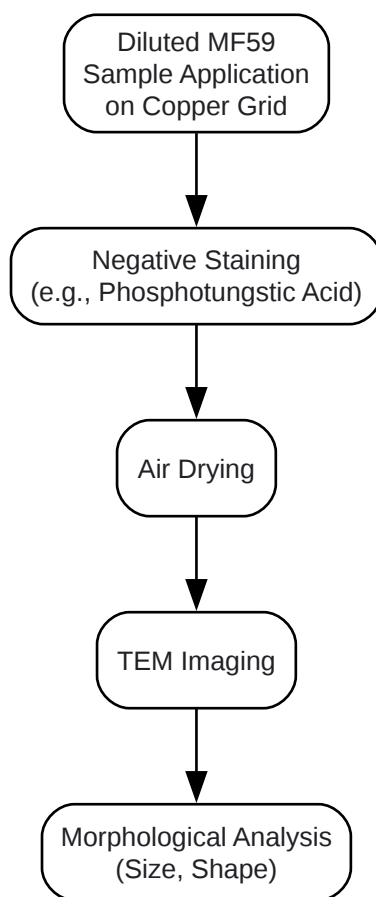
Morphological Characterization by Transmission Electron Microscopy (TEM)

Principle: TEM provides direct visualization of the emulsion droplets, allowing for the assessment of their size, shape, and lamellarity. Cryo-TEM, where the sample is rapidly frozen, is often preferred to preserve the native structure of the emulsion.^[4]

Protocol:

- Sample Preparation (Negative Staining):
 - Place a drop of the diluted MF59 emulsion onto a carbon-coated copper grid for 1-2 minutes.
 - Wick away the excess liquid with filter paper.

- Apply a drop of a negative staining agent (e.g., 2% phosphotungstic acid) for 1-2 minutes.
- Remove the excess stain and allow the grid to air dry completely.
- Imaging:
 - Observe the grid under a transmission electron microscope at an appropriate acceleration voltage.
 - Capture images at various magnifications to assess droplet morphology and size distribution. The droplets should appear as spherical structures.[9][10]



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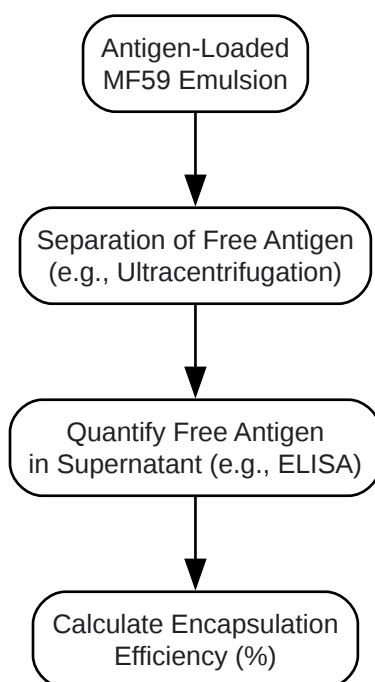
Figure 3. Workflow for TEM analysis of MF59 emulsions.

Encapsulation Efficiency (for antigen-loaded emulsions)

Principle: Encapsulation efficiency (EE%) refers to the percentage of the antigen that is successfully entrapped within the emulsion droplets relative to the total amount of antigen added. This is typically determined by separating the free antigen from the encapsulated antigen.

Protocol:

- Separation of Free Antigen:
 - Centrifuge the antigen-loaded emulsion using an ultracentrifuge or a centrifugal filter device (with a molecular weight cutoff that retains the emulsion droplets but allows the free antigen to pass through).
 - The supernatant/filtrate will contain the free, un-encapsulated antigen.
- Quantification of Antigen:
 - Quantify the amount of free antigen in the supernatant/filtrate using a suitable analytical technique (e.g., HPLC, ELISA, or a protein assay like the BCA assay).
- Calculation of Encapsulation Efficiency:
 - Calculate the EE% using the following formula:[\[12\]](#) $EE\% = [(Total\ Antigen - Free\ Antigen) / Total\ Antigen] \times 100$



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Figure 4. Workflow for determining encapsulation efficiency.

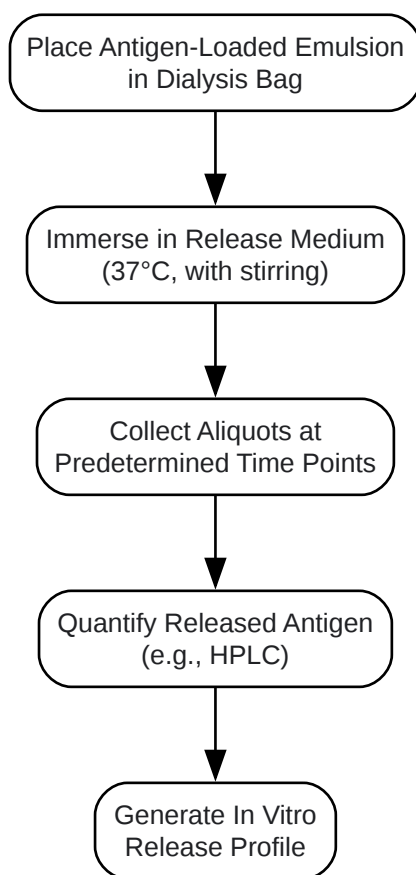
In Vitro Release Study

Principle: In vitro release studies are performed to understand the rate and extent of antigen release from the emulsion over time. The dialysis bag method is commonly employed for nanoemulsions.[12]

Protocol:

- Setup of Dialysis System:
 - Place a known amount of the antigen-loaded MF59 emulsion into a dialysis bag with a suitable molecular weight cutoff.
 - Suspend the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
- Sampling:

- At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
- Quantification and Analysis:
 - Quantify the amount of released antigen in the collected aliquots using a suitable analytical method (e.g., HPLC, ELISA).
 - Plot the cumulative percentage of antigen released versus time to obtain the release profile.



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Figure 5. Workflow for in vitro release studies.

Stability Assessment

The stability of MF59 emulsions is a critical quality attribute.^[5] It is assessed by monitoring the key physicochemical parameters over time under different storage conditions (e.g., 5°C, 25°C, and 40°C).^{[5][6]} Key indicators of instability include:

- **Changes in Particle Size and PDI:** An increase in particle size or PDI can indicate droplet aggregation or coalescence.
- **Changes in Zeta Potential:** A significant change in zeta potential may suggest alterations in the surface charge and potential for instability.
- **Visual Appearance:** Phase separation, creaming, or the appearance of visible oil droplets are clear signs of emulsion breakdown.^[5]

By following these detailed protocols, researchers can effectively characterize MF59 and similar nanoemulsions, ensuring their quality, consistency, and stability for use in vaccine development.

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